
2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione
Übersicht
Beschreibung
The compound “2-(3,3-Diethoxypropyl)pyridine” is a related compound with the linear formula C12H19NO2 . Another related compound is “2-(3,3-diethoxypropyl)piperidine” with the linear formula C12H25NO2 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 3-Cyanopropionaldehyde diethyl acetal was used as a starting reagent in the synthesis of methyl 2-(3,3-diethoxypropyl)-5-methoxyoxazole-4-carboxylate . Another method involves the acid-catalyzed reaction of (3,3-diethoxypropyl) urea with various phenols .
Molecular Structure Analysis
The molecular structure of related compounds such as “2-(3,3-diethoxypropyl)piperidine” has the linear formula C12H25NO2 .
Chemical Reactions Analysis
The reaction of 1-(3,3-diethoxypropyl)urea with phenols leads to the synthesis of 1,6-disubstituted tetrahydropyrimidine-2(1H)-ones .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug-Like Molecule Development
The thiazolidine-2,4-dione core, similar to 2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione, is widely used in medicinal chemistry for developing potential drug-like small molecules. A study reported the synthesis of a novel non-condensed thiazolidine-2,4-dione-bearing derivative, highlighting its importance in creating new compounds for potential therapeutic applications (Holota et al., 2022).
ERK1/2 Inhibitors for Cancer Therapy
Thiazolidine-2,4-dione derivatives have been explored for their role in inhibiting ERK1/2, a protein kinase involved in cell signaling. A study on analogs of thiazolidine-2,4-dione derivatives, particularly focusing on their structure-activity relationship, showed promising results in inhibiting cell proliferation in human leukemia cells, indicating potential applications in cancer therapy (Li et al., 2009).
Antimicrobial and Antifungal Applications
Research has demonstrated the antimicrobial and antifungal potential of thiazolidine-2,4-dione derivatives. A study synthesized novel derivatives and evaluated their effectiveness against various bacteria and fungi, revealing moderate antibacterial and antifungal activities. This suggests the use of these derivatives in developing new antimicrobial agents (Alhameed et al., 2019).
Hypoglycemic Activity for Diabetes Treatment
The thiazolidine-2,4-dione nucleus is a key component in compounds showing hypoglycemic activity, making them relevant in the treatment of diabetes. A study focusing on the design and synthesis of imidazopyridine thiazolidine-2,4-diones, including their evaluation in vitro and in vivo, highlighted their potential as novel hypoglycemic compounds (Oguchi et al., 2000).
Cytotoxic Activities Against Cancer Cells
Thiazolidine-2,4-dione derivatives have shown selective cytotoxic activities against cancer cell lines, such as NCI-H292 human lung carcinoma cells. These derivatives' ability to induce apoptosis and genotoxicity in cancer cells while sparing normal cells underlines their potential in cancer treatment (Rodrigues et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of various biochemical substances , suggesting that it may interact with a wide range of biological targets.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions to form new compounds . These reactions could potentially lead to changes in the target molecules, affecting their function.
Result of Action
It’s known that similar compounds can be used in the synthesis of various biochemical substances , suggesting that it may have a wide range of potential effects.
Biochemische Analyse
Biochemical Properties
2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione plays a significant role in biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenases, which are involved in the oxidation of aldehydes to carboxylic acids . This interaction is crucial for the metabolic degradation of aldehydes, a process that is essential for maintaining cellular homeostasis. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with aldehyde dehydrogenases can lead to changes in the levels of reactive aldehydes, which in turn can impact cellular signaling and metabolic pathways . These effects highlight the compound’s potential in modulating cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux. The compound’s interaction with aldehyde dehydrogenases, for example, involves binding to the enzyme’s active site, thereby modulating its activity and influencing the metabolic fate of aldehydes . This mechanism underscores the compound’s role in regulating biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . These findings emphasize the need for careful consideration of dosage when using the compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by aldehyde dehydrogenases . The compound’s interaction with these enzymes influences the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism. This involvement in metabolic pathways highlights the compound’s potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its biochemical effects, making it important to understand these aspects for effective use in research.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution.
Eigenschaften
IUPAC Name |
2-(3,3-diethoxypropyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S/c1-3-14-10(15-4-2)6-8-11-7-5-9-16(11,12)13/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUQVDIWOITYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1CCCS1(=O)=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)
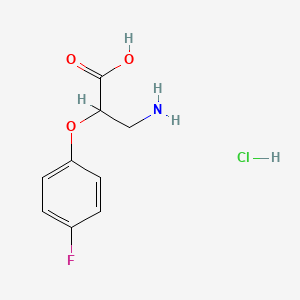

![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)
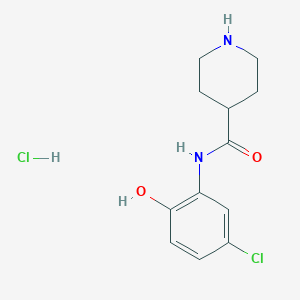
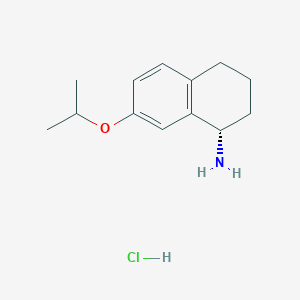


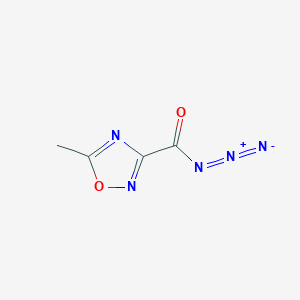
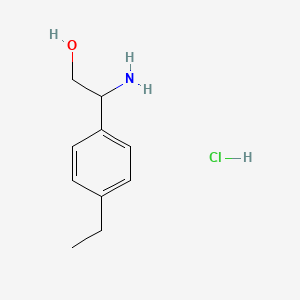



![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)
